[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate
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Overview
Description
DTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-dehydro-4,6-dideoxy-alpha-D-glucose as the sugar component. It is a dTDP-sugar and a secondary alpha-hydroxy ketone. It is a conjugate acid of a dTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose(2-).
Scientific Research Applications
Design and Synthesis : One study focused on the design and synthesis of novel dinucleotide analogs using this compound. The researchers developed a new strategy for synthesizing these analogs, demonstrating superiority over previously reported methods (Valiyev, Abbasov, Liu, & Tsai, 2010).
Structural Analysis : In another study, the synthesis and structural characterization of uracil derivatives, including this compound, were conducted. The study involved detailed analysis using various spectroscopic methods, providing insights into the molecular structure and stability of these derivatives (Yao, Yi, Zhou, & Xiong, 2013).
Biophysical Interaction Studies : The interaction of synthesized uridine products, including this compound, with plasma proteins was investigated. This study provided valuable insights into the binding mechanisms and potential drug interactions at the molecular level (Dubey, Madana, Kallubai, Sarkar, & Subramanyam, 2020).
Bioactivity and Potential Applications
Biological Activity : A study on natural products isolated from Portulaca oleracea L. identified derivatives related to this compound and assessed their anti-inflammatory and anticholinesterase bioactivities. This opens avenues for exploring the therapeutic potential of these compounds in treating various conditions (Song, Ying, Ying, Jia, & Yang, 2023).
Antitumor Activities : Synthesis and antitumor activities of related compounds were investigated, highlighting the potential role of these molecules in cancer therapy. The study suggested selective anti-tumor activities, indicating the importance of configuration in these chemical structures (Jing, 2011).
Properties
Molecular Formula |
C16H24N2O14P2 |
---|---|
Molecular Weight |
530.31 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-14(7)22)12-4-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-15-13(21)10(20)3-8(2)29-15/h5,8-9,11-13,15,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,15-/m1/s1 |
InChI Key |
RZMOCWAVIGQAOB-DIRLFQLBSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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